molecular formula C12H19NS B14902711 2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine

2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine

Cat. No.: B14902711
M. Wt: 209.35 g/mol
InChI Key: LWZRLACFFQQEFW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine is an organic compound with the molecular formula C12H19NS It is a derivative of ethanamine, featuring a cyclopentyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine typically involves multiple steps:

    Formation of 2-thiophenemethylamine: This can be achieved by reacting thiophene with formaldehyde and ammonia.

    Cyclopentylation: The 2-thiophenemethylamine is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: A precursor in the synthesis of 2-Cyclopentyl-N-(thiophen-2-ylmethyl)ethan-1-amine.

    Cyclopentylamine: Another amine with a cyclopentyl group, but lacking the thiophene moiety.

    Thiophene derivatives: Compounds containing the thiophene ring, which may have similar chemical properties.

Uniqueness

This compound is unique due to the combination of the cyclopentyl and thiophene groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler amines or thiophene derivatives.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-cyclopentyl-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H19NS/c1-2-5-11(4-1)7-8-13-10-12-6-3-9-14-12/h3,6,9,11,13H,1-2,4-5,7-8,10H2

InChI Key

LWZRLACFFQQEFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCNCC2=CC=CS2

Origin of Product

United States

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